molecular formula C17H15ClN2O2S B5731313 N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3-ethoxybenzamide

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3-ethoxybenzamide

Cat. No. B5731313
M. Wt: 346.8 g/mol
InChI Key: RLRDBFYGWIJQOJ-UHFFFAOYSA-N
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Description

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "BAM15" and is known to have a unique mechanism of action that makes it an attractive candidate for further investigation.

Mechanism of Action

BAM15 has a unique mechanism of action that involves the uncoupling of mitochondrial oxidative phosphorylation. This leads to an increase in mitochondrial respiration and ATP production, which can have beneficial effects in certain disease conditions.
Biochemical and Physiological Effects
BAM15 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase mitochondrial respiration, which can lead to increased ATP production. Additionally, BAM15 has been shown to induce apoptosis in cancer cells and has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

BAM15 has several advantages for use in lab experiments. It is relatively easy to synthesize, and pure BAM15 can be obtained through column chromatography. Additionally, BAM15 has a unique mechanism of action that makes it an attractive candidate for further investigation. However, one limitation of BAM15 is that it can be toxic at high concentrations, and care must be taken when handling this compound.

Future Directions

There are several future directions for research on BAM15. One area of investigation is the use of BAM15 in cancer therapy. Further studies are needed to determine the efficacy of BAM15 in different types of cancer and to determine the optimal dosing and administration schedule. Additionally, further studies are needed to determine the potential neuroprotective effects of BAM15 and its use in the treatment of neurodegenerative diseases. Finally, the development of new BAM15 analogs with improved pharmacokinetic properties and decreased toxicity is an area of active research.

Synthesis Methods

The synthesis of BAM15 involves the reaction of 5-chloro-6-methyl-1,3-benzothiazol-2-amine with 3-ethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure BAM15.

Scientific Research Applications

BAM15 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-tumor properties, and its use in cancer therapy is being investigated. Additionally, BAM15 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-3-22-12-6-4-5-11(8-12)16(21)20-17-19-14-9-13(18)10(2)7-15(14)23-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRDBFYGWIJQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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